molecular formula C19H20ClN5O3 B2381316 3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-18-1

3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2381316
CAS RN: 887465-18-1
M. Wt: 401.85
InChI Key: SPCCSAFFDNBJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H20ClN5O3 and its molecular weight is 401.85. The purity is usually 95%.
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Scientific Research Applications

Catalytic Protodeboronation

The compound has been investigated in the context of catalytic protodeboronation. Pinacol boronic esters, including alkyl boronic esters, are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has explored a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This transformation enables the conversion of boronic esters into other functional groups, expanding their synthetic utility.

Formal Anti-Markovnikov Hydromethylation

The same catalytic protodeboronation process, when paired with a Matteson–CH₂–homologation, allows for a valuable but previously unknown transformation: formal anti-Markovnikov alkene hydromethylation. This reaction sequence provides a method to introduce a methyl group onto alkenes in an anti-Markovnikov manner, which can be useful in designing new synthetic routes. Notably, this protocol has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility .

Total Synthesis Applications

The protodeboronation reaction has also found application in total synthesis endeavors. For instance:

Safety and Hazards

A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. The tests have been completed with the determination of lipophilicity and metabolic stability using micellar electrokinetic chromatography (MEKC) system and human liver microsomes (HLM) model .

Future Directions

The future directions of research on “3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” could involve further exploration of its potential antidepressant and/or anxiolytic applications . The development of more efficient synthesis methods and a deeper understanding of its mechanism of action could also be areas of interest .

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-12-10-24-15-16(21-18(24)23(12)7-8-28-3)22(2)19(27)25(17(15)26)11-13-5-4-6-14(20)9-13/h4-6,9-10H,7-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCCSAFFDNBJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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